molecular formula C3H2F6O2 B076326 2-Propanone, hexafluoro-, hydrate CAS No. 10543-95-0

2-Propanone, hexafluoro-, hydrate

Cat. No. B076326
Key on ui cas rn: 10543-95-0
M. Wt: 184.04 g/mol
InChI Key: HEBNOKIGWWEWCN-UHFFFAOYSA-N
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Patent
US07598425B2

Procedure details

In a 50-ml three-necked flask were placed 20 mmol of the aqueous sodium 3,3,3-trifluoro-2-trifluoromethyl-2-hydroxypropionate solution prepared in Reference Example 2 and 2.12 g (20 mmol) of sodium carbonate. 20 g of water was added to dissolve the mixture. The pH was 9.8. A reaction was performed by blowing chlorine gas at 20 ml/min for 29 minutes (24.1 mmol, 1.2 eq.) while stirring the solution under heat at 40° C. in a water bath. The pH during this treatment was 6.9. To this solution, 1.06 g (10 mmol) of sodium carbonate was further added, followed by dissolving. The pH was 9.1. The reaction was further performed by blowing chlorine gas at 10 ml/min for 22 minutes (9.2 mmol, 0.46 eq.) while stirring the solution under heat at 40° C. The pH when the reaction was complete was 6.8. Hexafluoroacetone hydrate was obtained at a starting material conversion of 82% with a selectivity of at least 99%.
Name
sodium 3,3,3-trifluoro-2-trifluoromethyl-2-hydroxypropionate
Quantity
20 mmol
Type
reactant
Reaction Step One
Quantity
2.12 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
1.06 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
20 g
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:13])([F:12])[C:3]([C:8]([F:11])([F:10])[F:9])([OH:7])C([O-])=[O:5].[Na+].C(=O)([O-])[O-].[Na+].[Na+].ClCl>O>[OH2:5].[F:1][C:2]([F:13])([F:12])[C:3]([C:8]([F:11])([F:10])[F:9])=[O:7] |f:0.1,2.3.4,7.8|

Inputs

Step One
Name
sodium 3,3,3-trifluoro-2-trifluoromethyl-2-hydroxypropionate
Quantity
20 mmol
Type
reactant
Smiles
FC(C(C(=O)[O-])(O)C(F)(F)F)(F)F.[Na+]
Name
Quantity
2.12 g
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCl
Step Three
Name
Quantity
1.06 g
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCl
Step Five
Name
Quantity
20 g
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
40 °C
Stirring
Type
CUSTOM
Details
while stirring the solution
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
In a 50-ml three-necked flask were placed
DISSOLUTION
Type
DISSOLUTION
Details
to dissolve the mixture
CUSTOM
Type
CUSTOM
Details
for 29 minutes
Duration
29 min
DISSOLUTION
Type
DISSOLUTION
Details
by dissolving
CUSTOM
Type
CUSTOM
Details
for 22 minutes
Duration
22 min
STIRRING
Type
STIRRING
Details
while stirring the solution
TEMPERATURE
Type
TEMPERATURE
Details
under heat at 40° C

Outcomes

Product
Name
Type
product
Smiles
O.FC(C(=O)C(F)(F)F)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US07598425B2

Procedure details

In a 50-ml three-necked flask were placed 20 mmol of the aqueous sodium 3,3,3-trifluoro-2-trifluoromethyl-2-hydroxypropionate solution prepared in Reference Example 2 and 2.12 g (20 mmol) of sodium carbonate. 20 g of water was added to dissolve the mixture. The pH was 9.8. A reaction was performed by blowing chlorine gas at 20 ml/min for 29 minutes (24.1 mmol, 1.2 eq.) while stirring the solution under heat at 40° C. in a water bath. The pH during this treatment was 6.9. To this solution, 1.06 g (10 mmol) of sodium carbonate was further added, followed by dissolving. The pH was 9.1. The reaction was further performed by blowing chlorine gas at 10 ml/min for 22 minutes (9.2 mmol, 0.46 eq.) while stirring the solution under heat at 40° C. The pH when the reaction was complete was 6.8. Hexafluoroacetone hydrate was obtained at a starting material conversion of 82% with a selectivity of at least 99%.
Name
sodium 3,3,3-trifluoro-2-trifluoromethyl-2-hydroxypropionate
Quantity
20 mmol
Type
reactant
Reaction Step One
Quantity
2.12 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
1.06 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
20 g
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:13])([F:12])[C:3]([C:8]([F:11])([F:10])[F:9])([OH:7])C([O-])=[O:5].[Na+].C(=O)([O-])[O-].[Na+].[Na+].ClCl>O>[OH2:5].[F:1][C:2]([F:13])([F:12])[C:3]([C:8]([F:11])([F:10])[F:9])=[O:7] |f:0.1,2.3.4,7.8|

Inputs

Step One
Name
sodium 3,3,3-trifluoro-2-trifluoromethyl-2-hydroxypropionate
Quantity
20 mmol
Type
reactant
Smiles
FC(C(C(=O)[O-])(O)C(F)(F)F)(F)F.[Na+]
Name
Quantity
2.12 g
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCl
Step Three
Name
Quantity
1.06 g
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCl
Step Five
Name
Quantity
20 g
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
40 °C
Stirring
Type
CUSTOM
Details
while stirring the solution
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
In a 50-ml three-necked flask were placed
DISSOLUTION
Type
DISSOLUTION
Details
to dissolve the mixture
CUSTOM
Type
CUSTOM
Details
for 29 minutes
Duration
29 min
DISSOLUTION
Type
DISSOLUTION
Details
by dissolving
CUSTOM
Type
CUSTOM
Details
for 22 minutes
Duration
22 min
STIRRING
Type
STIRRING
Details
while stirring the solution
TEMPERATURE
Type
TEMPERATURE
Details
under heat at 40° C

Outcomes

Product
Name
Type
product
Smiles
O.FC(C(=O)C(F)(F)F)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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